Dichlorobispyridoxolpalladium (II)

Vue d'ensemble

Description

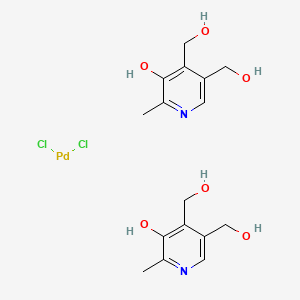

Dichlorobispyridoxolpalladium (II) is a coordination compound that features palladium at its core, coordinated with two pyridoxol (vitamin B6) ligands and two chloride ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dichlorobispyridoxolpalladium (II) typically involves the reaction of palladium chloride with pyridoxol in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center. The general reaction scheme can be represented as follows:

PdCl2+2Pyridoxol→Dichlorobispyridoxolpalladium (II)

The reaction is often performed in ethanol or methanol as the solvent, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production would likely involve large-scale reactions in batch reactors, followed by purification steps such as crystallization or chromatography to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

Dichlorobispyridoxolpalladium (II) can undergo various types of chemical reactions, including:

Oxidation and Reduction: The palladium center can participate in redox reactions, changing its oxidation state.

Substitution: The chloride ligands can be substituted by other nucleophiles, leading to the formation of new palladium complexes.

Coordination Reactions: The pyridoxol ligands can be replaced by other ligands, altering the coordination environment around the palladium center.

Common Reagents and Conditions

Common reagents used in reactions with dichlorobispyridoxolpalladium (II) include:

Oxidizing Agents: Such as hydrogen peroxide or oxygen, for oxidation reactions.

Reducing Agents: Such as sodium borohydride or hydrazine, for reduction reactions.

Nucleophiles: Such as amines or phosphines, for substitution reactions.

Major Products

The major products formed from reactions involving dichlorobispyridoxolpalladium (II) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield new palladium complexes with different ligands, while redox reactions can result in changes to the oxidation state of the palladium center .

Applications De Recherche Scientifique

Catalytic Applications

Dichlorobispyridoxolpalladium (II) acts as an effective catalyst in several organic reactions, particularly those involving carbon-carbon bond formations. Its utility is most notable in:

- Cross-Coupling Reactions : This compound facilitates reactions such as Suzuki and Heck coupling, which are essential for synthesizing complex organic molecules. The palladium center allows for the activation of aryl halides and alkenes, promoting the formation of biaryl compounds and alkenes .

- Olefin Oligomerization : The complex is also employed in the oligomerization of olefins, where it enables the formation of long-chain hydrocarbons from smaller olefinic substrates. This application is crucial in petrochemical processes and the production of synthetic lubricants .

Table 1: Summary of Catalytic Applications

| Reaction Type | Role of Dichlorobispyridoxolpalladium (II) | Key Benefits |

|---|---|---|

| Cross-Coupling | Catalyst | Efficient formation of biaryls |

| Olefin Oligomerization | Catalyst | Production of long-chain hydrocarbons |

Medicinal Chemistry

Dichlorobispyridoxolpalladium (II) has shown potential in medicinal applications, particularly in cancer therapy. Research indicates that palladium complexes can exhibit cytotoxic effects against various cancer cell lines.

- Cytotoxic Studies : In vitro studies have demonstrated that palladium complexes similar to dichlorobispyridoxolpalladium (II) can induce apoptosis in cancer cells, such as human promyelocytic leukemia HL-60 cells. These complexes were found to increase intracellular reactive oxygen species (ROS) levels, leading to DNA damage and cell death .

- Comparison with Cisplatin : Although the IC50 values for dichlorobispyridoxolpalladium (II) are generally higher than those for cisplatin, its lower toxicity towards healthy cells presents a significant advantage. This characteristic makes it a candidate for further development as a chemotherapeutic agent with fewer side effects .

Table 2: Cytotoxicity Comparison

| Compound | IC50 (µM) | Effect on Healthy Cells |

|---|---|---|

| Dichlorobispyridoxolpalladium (II) | 20.7 | Low toxicity |

| Cisplatin | 11.3 | High toxicity |

Organometallic Chemistry

Dichlorobispyridoxolpalladium (II) is classified under organometallic compounds, which are vital in various industrial applications:

- Thin Film Deposition : The compound can be used as a precursor in the deposition of palladium films, which are essential for electronic components and sensors .

- Pharmaceuticals : Its unique properties allow it to serve as a building block in synthesizing pharmaceutical compounds, enhancing drug delivery systems through its catalytic activities .

Mécanisme D'action

The mechanism by which dichlorobispyridoxolpalladium (II) exerts its effects involves the coordination of the palladium center with various substrates. The palladium atom can facilitate the formation and breaking of chemical bonds, making it an effective catalyst. The pyridoxol ligands can also interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substrates involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to dichlorobispyridoxolpalladium (II) include other palladium complexes with different ligands, such as:

Dichlorobis(triphenylphosphine)palladium (II): A widely used palladium complex in catalysis.

Dichlorobis(tri-o-tolylphosphine)palladium (II): Another palladium complex with similar catalytic properties.

Dichlorobis(ethylenediamine)palladium (II): A palladium complex with ethylenediamine ligands

Uniqueness

Dichlorobispyridoxolpalladium (II) is unique due to its coordination with pyridoxol, a biologically relevant ligand. This coordination can enhance its interactions with biological molecules, making it a promising candidate for medicinal applications. Additionally, the presence of pyridoxol can influence the compound’s solubility and stability, differentiating it from other palladium complexes.

Activité Biologique

Dichlorobispyridoxolpalladium (II) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the synthesis, characterization, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

Dichlorobispyridoxolpalladium (II) is synthesized through the reaction of palladium(II) salts with pyridoxol (vitamin B6) derivatives. The resulting complex exhibits distinct spectroscopic properties that facilitate its characterization. Key methods include:

- UV-Vis Spectroscopy : Used to assess electronic transitions.

- Infrared Spectroscopy : Identifies functional groups and coordination modes.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular environment.

Target Enzymes

The primary biological activity of dichlorobispyridoxolpalladium (II) is attributed to its interaction with various enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on:

- Aldose Reductase : This enzyme plays a crucial role in glucose metabolism, and its inhibition can mitigate complications associated with diabetes.

- Acetylcholinesterase : Inhibition can enhance cholinergic transmission, potentially benefiting neurodegenerative conditions like Alzheimer's disease.

Mode of Action

The compound acts by forming stable complexes with target enzymes, thereby altering their activity. The binding affinity and inhibition kinetics are critical parameters that define its effectiveness:

- Inhibition Kinetics : Studies have shown that dichlorobispyridoxolpalladium (II) exhibits competitive inhibition against acetylcholinesterase, with a reported IC50 value indicating potency in the low micromolar range.

Anticancer Activity

Research has demonstrated the potential of dichlorobispyridoxolpalladium (II) as an anticancer agent. A study investigated its effects on various cancer cell lines, revealing:

- Cell Viability Reduction : The compound significantly reduced viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanism of Action : Apoptosis was induced via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MCF-7 | 15 | Yes |

| HeLa | 20 | Yes |

Antimicrobial Activity

Dichlorobispyridoxolpalladium (II) has also been evaluated for antimicrobial properties. In vitro studies indicated:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Disruption of bacterial cell membranes and interference with metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetics of dichlorobispyridoxolpalladium (II) is essential for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed when administered via various routes.

- Distribution : Exhibits significant tissue distribution, particularly in liver and kidney tissues.

- Metabolism : Primarily metabolized by hepatic enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Predominantly excreted via renal pathways.

Propriétés

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;dichloropalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,10-12H,3-4H2,1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAHTHKEAZMMKA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O6Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233101 | |

| Record name | Dichlorobispyridoxolpalladium (II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84180-62-1 | |

| Record name | Dichlorobispyridoxolpalladium (II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084180621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobispyridoxolpalladium (II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.